molecular formula C15H21NO3 B8000070 4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine

4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine

Cat. No.: B8000070
M. Wt: 263.33 g/mol
InChI Key: GCSYQHQPGKVVPR-UHFFFAOYSA-N
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Description

4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine is a piperidine derivative characterized by a hydroxyl group and a 3,4-methylenedioxyphenyl substituent at the 4-position of the piperidine ring, along with an iso-propyl group at the 1-position.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-propan-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11(2)16-7-5-15(17,6-8-16)12-3-4-13-14(9-12)19-10-18-13/h3-4,9,11,17H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSYQHQPGKVVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone are reacted together under acidic conditions.

    Introduction of the Methylenedioxyphenyl Group: This step involves the reaction of the piperidine intermediate with a methylenedioxyphenyl halide under basic conditions to form the desired substitution on the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to modify the methylenedioxyphenyl group.

    Substitution: The methylenedioxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Dehydroxylated derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its effects on neurological pathways.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylenedioxyphenyl group may interact with aromatic residues in proteins, while the hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and pharmacological properties:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Structural Differences
4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine (Target) C₁₅H₂₁NO₃ ~263.3 3,4-Methylenedioxyphenyl, iso-propyl Reference compound; hydroxyl and electron-rich dioxolane ring.
4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine C₁₅H₂₃NOS 265.4 4-Methylthiophenyl, iso-propyl Methylthio (S–CH₃) replaces methylenedioxy, increasing lipophilicity and altering metabolism.
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy (bulky aromatic group) Diphenylmethoxy replaces hydroxyl and phenyl groups; bulkier, higher molecular weight.
Rezafungin Acetate C₆₃H₈₅O₁₇•C₂H₃O₂ 1285.46 Piperidinyl group in a cyclic peptide framework Macrocyclic structure with complex side chains; unrelated to piperidine derivatives.
4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride C₁₈H₂₅ClN₂O₃ ~352.9 Pyrrolidine carbonyl-phenoxy methyl group Phenoxy-methyl linker with pyrrolidine carbonyl; enhances hydrogen bonding potential.

Key Comparative Insights

Electron-Donating vs. Lipophilic Groups
  • The 3,4-methylenedioxyphenyl group in the target compound (electron-rich) contrasts with the 4-methylthiophenyl group in its analog .
  • The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine Hydrochloride introduces steric bulk, likely reducing blood-brain barrier penetration compared to the target compound’s smaller substituents.
Hydrogen Bonding and Solubility
  • The hydroxyl group at position 4 in the target compound enables hydrogen bonding, a feature absent in the diphenylmethoxy and methylthiophenyl analogs. This may enhance interactions with polar receptors or enzymes.
  • Rezafungin Acetate , while structurally distinct, highlights the role of hydroxyl groups in complex pharmacological agents (e.g., antifungal activity via glucan synthase inhibition).
Molecular Weight and Bioavailability
  • The target compound (~263.3 g/mol) and its methylthiophenyl analog (~265.4 g/mol) fall within a similar range, suggesting comparable bioavailability. In contrast, 4-(Diphenylmethoxy)piperidine Hydrochloride (303.83 g/mol) may face challenges in passive diffusion due to higher molecular weight.

Pharmacological Implications (Speculative)

  • However, the iso-propyl group may modulate selectivity for non-serotonergic targets.
  • The methylthiophenyl analog could exhibit prolonged half-life due to sulfur’s resistance to oxidative metabolism, whereas the target compound’s dioxolane ring may undergo hydrolytic cleavage.

Biological Activity

4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methylenedioxyphenyl group and a hydroxyl group. Its chemical structure can be represented as follows:

C18H23NO3\text{C}_{18}\text{H}_{23}\text{N}\text{O}_3

This structure is significant in determining its interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

  • Antimicrobial Activity : Studies have shown that related compounds with similar structures possess antimicrobial properties. For instance, derivatives of methylenedioxyphenyl have demonstrated effectiveness against various bacterial strains .
  • Histone Deacetylase Inhibition : The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:

  • Interaction with Enzymes : The presence of the methylenedioxy group may facilitate interactions with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing neurochemical signaling pathways.

Antimicrobial Efficacy

A study conducted on related methylenedioxy compounds demonstrated their efficacy against various pathogens. The results indicated that compounds with similar structural motifs to this compound exhibited significant antibacterial activity, suggesting that this compound could also possess similar properties .

HDAC Inhibition

In a patent detailing benzamide derivatives, it was noted that compounds structurally related to this compound showed promising HDAC inhibitory activity. This inhibition is crucial for therapeutic strategies targeting cancer and other diseases associated with epigenetic modifications .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against bacterial strains
HDAC InhibitionPotential therapeutic target
Neurotransmitter ModulationPossible influence on signalingN/A

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